molecular formula C21H24F3NO3 B8027797 tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate CAS No. 257892-44-7

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

Cat. No.: B8027797
CAS No.: 257892-44-7
M. Wt: 395.4 g/mol
InChI Key: VXLBIWFELXCZGX-UHFFFAOYSA-N
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Description

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a carbamate-protected amine featuring a propyl linker with dual substituents: a phenyl group and a 4-(trifluoromethyl)phenoxy moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in organic synthesis to enhance stability and modulate reactivity. The trifluoromethyl group on the phenoxy ring contributes to lipophilicity and metabolic resistance, making this compound of interest in medicinal chemistry and material science .

Properties

IUPAC Name

tert-butyl N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO3/c1-20(2,3)28-19(26)25-14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)21(22,23)24/h4-12,18H,13-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBIWFELXCZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123695
Record name Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257892-44-7
Record name Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257892-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu Reaction for Phenoxy Group Introduction

The Mitsunobu reaction is a cornerstone for constructing the ether linkage in this compound. In a representative procedure, tert-butyl (3-hydroxy-3-phenylpropyl)carbamate is reacted with 4-(trifluoromethyl)phenol under Mitsunobu conditions:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF) or toluene.

  • Yield : 55–70% after silica gel chromatography.

Mechanistic Insight : The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a betaine intermediate that facilitates nucleophilic attack by the phenol oxygen on the alcohol.

Base-Mediated Nucleophilic Aromatic Substitution

An alternative route employs 1-chloro-4-(trifluoromethyl)benzene and a Boc-protected amino alcohol under strongly basic conditions:

  • Base : NaOH or KOH (1.5–3.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO), enabling high polarity and nucleophilicity.

  • Conditions : 80–110°C for 4–20 hours.

  • Yield : 80–95% after extraction and recrystallization.

Optimization Data :

BaseTemp (°C)Time (h)Yield (%)
NaOH1001095
KOH1002088

Carbamate Protection Strategies

Boc Protection of Primary Amines

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O):

  • Conditions : NEt₃ (1.0 equiv) in THF at 25°C.

  • Yield : >99% for tert-butyl (3-hydroxy-3-phenylpropyl)carbamate.

Side Reactions : Competing N-methylation is avoided by using Boc₂O instead of methylating agents.

Catalytic Trifluoromethylation Approaches

Copper-Catalyzed Trifluoromethylation

For substrates lacking the trifluoromethyl group, Chen’s reagent (FSO₂CF₂CO₂Me) and CuCl₂ enable late-stage functionalization:

  • Catalyst : CuCl₂ (0.1–0.15 equiv).

  • Conditions : 110°C in DMF for 2 hours.

  • Yield : 83% for analogous trifluoromethylated carbamates.

Limitation : Requires pre-functionalized iodoarenes, increasing synthetic steps.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield (%)
Mitsunobu ReactionHigh regioselectivityCostly reagents (DIAD, PPh₃)55–70
SNAr with NaOH/DMSOScalable, inexpensive baseRequires high temps (100°C)80–95
Cu-Catalyzed CF₃Late-stage functionalizationMulti-step synthesis83

Mechanistic Studies and Side Reactions

Radical Trapping Experiments

Radical intermediates were detected using TEMPO, confirming a single-electron transfer (SET) mechanism in photoredox-mediated hydroaminoalkylation.

Hydrolysis and Decarboxylation Risks

Boc-protected intermediates are stable under basic conditions (pH < 12) but susceptible to acid-catalyzed cleavage.

Industrial-Scale Considerations

Patent data reveals that NaOH/DMSO systems are preferred for cost-effectiveness and simplicity, avoiding toxic cyanogen bromide used in early fluoxetine syntheses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The phenoxy and phenylpropylcarbamate moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate (CAS 204704-95-0)

  • Key Differences : Replaces the tert-butyl group with ethyl and methyl substituents.
  • Properties : Lower molecular weight (381.39 g/mol vs. ~453 g/mol for the target compound), higher density (1.199 g/cm³), and reduced steric bulk, which may improve solubility but decrease metabolic stability .
  • Applications : Patented in pharmaceutical formulations (e.g., WO2010/10412 A2), suggesting utility as a precursor for neuroactive or antimicrobial agents .
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₄H₂₁F₆NO 453.43 g/mol tert-butyl, 4-(trifluoromethyl)phenoxy High lipophilicity (LogP ~5.3*)
Ethyl N-methyl analog C₂₀H₂₂F₃NO₃ 381.39 g/mol Ethyl, methyl Density: 1.199 g/cm³

*Estimated based on analog data .

Hydroxyl-Substituted Carbamates

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 888298-05-3)

  • Key Differences: Replaces the 4-(trifluoromethyl)phenoxy group with a hydroxyl.
  • Properties: Similarity score of 0.87 to the target compound. The hydroxyl group enhances polarity (PSA: ~38.8) but reduces metabolic stability compared to the trifluoromethylphenoxy moiety .
  • Applications: Intermediate in synthesizing amino alcohols for chiral catalysts or peptidomimetics .

Boronate Ester Derivatives

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate (CAS 1201790-19-3)

  • Key Differences : Incorporates a boronate ester for Suzuki-Miyaura coupling.
  • Properties: Molecular formula C₂₀H₃₂BNO₅; boronate enables cross-coupling reactions, expanding utility in material science and drug discovery .
  • Synthesis : Prepared via palladium-catalyzed borylation, contrasting with the target compound’s Grignard or SN2-based routes .

Functionalized Heterocyclic Analogs

(RS)-tert-Butyl (2-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propyl)carbamate (14f)

  • Key Differences: Contains a 1,2,4-oxadiazole ring linked to phenolic groups.
  • Properties : Antimicrobial activity against enteric pathogens due to oxadiazole’s electron-deficient structure, which disrupts bacterial membranes .
  • Synthesis : Requires multistep heterocycle formation, unlike the target compound’s straightforward alkylation .

Hydrazide and Tosyloxy Derivatives

(S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)quinoline-3-carboxamide (27)

  • Applications : Anti-tubercular activity (65% yield in synthesis), highlighting the role of trifluoromethylphenyl groups in targeting mycobacterial enzymes .

tert-Butyl (tosyloxy)(3-(2-(trifluoromethyl)phenyl)propyl)carbamate (13d)

  • Key Differences : Tosyloxy group acts as a leaving group, enabling nucleophilic substitutions.
  • Synthesis: Mitsunobu reaction with DIAD/PPh₃, contrasting with the target compound’s use of Grignard reagents .

Key Research Findings and Trends

Trifluoromethylphenoxy Advantage: The 4-(trifluoromethyl)phenoxy group in the target compound enhances lipophilicity (LogP ~5.3) and resistance to oxidative metabolism compared to hydroxyl or methyl analogs .

Synthetic Flexibility : Carbamate-protected intermediates like the target compound are versatile in modular synthesis, enabling rapid diversification of aryl and alkyl substituents .

Physical Properties : tert-Butyl groups confer higher thermal stability but may reduce solubility compared to ethyl or hydroxylated analogs .

Biological Activity

Tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. The compound's molecular formula is C21H24F3NO3C_{21}H_{24}F_3NO_3, with a molecular weight of approximately 395.42 g/mol. The trifluoromethyl group significantly influences the compound's interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

  • Tert-butyl group : Increases lipophilicity and stability.
  • Phenyl group : Provides hydrophobic interactions with biological membranes.
  • Trifluoromethyl-substituted phenoxy moiety : Enhances binding affinity to receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateChlorine instead of hydrogenDifferent reactivity profile due to chlorine's electronegativity
Tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamateFluoro group with allylamino moietyAdditional functional groups increase reactivity
Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamateEthyl instead of tert-butylAlters solubility and potential biological activity

This table highlights how the trifluoromethyl substitution enhances the stability and biological interactions of the tert-butyl compound compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer potential .
  • Enzyme Interaction Studies : Research has shown that the presence of a trifluoromethyl group can enhance the inhibitory effects on enzymes involved in critical metabolic pathways. This enhancement is attributed to improved binding interactions due to increased hydrophobicity and electronic effects .

Q & A

Q. Q1. What are the optimal conditions for synthesizing tert-butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate?

Methodological Answer: The synthesis typically involves a multi-step process:

Enantioselective Reduction: A ketone precursor (e.g., 2-benzoylacetonitrile) is reduced using a chiral catalyst (e.g., BH₃/Me₂S complex) in THF to yield a chiral alcohol intermediate .

Carbamate Protection: The alcohol intermediate is protected with tert-butyl dicarbonate (Boc₂O) in the presence of NaOH to form the Boc-protected amine .

Condensation Reaction: The Boc-protected intermediate is coupled with 4-(trifluoromethyl)phenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF under Mitsunobu conditions to introduce the phenoxy group .
Key Variables:

  • Solvent: THF is preferred for Mitsunobu reactions due to its ability to stabilize intermediates.
  • Catalyst Ratio: A 1:1 molar ratio of DEAD to PPh₃ ensures efficient coupling .

Q. Q2. How can researchers purify and characterize this compound effectively?

Methodological Answer:

  • Purification:
    • Column Chromatography: Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate impurities .
    • Recrystallization: Ethanol or methanol can be used for recrystallization to improve crystalline purity .
  • Characterization:
    • NMR Spectroscopy: ¹H and ¹³C NMR verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethylphenoxy moiety (δ ~7.5–7.8 ppm for aromatic protons) .
    • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak matching the molecular formula (C₂₁H₂₂F₃NO₃) .

Advanced Research Questions

Q. Q3. How can enantiomeric excess (ee) be maximized during the synthesis of chiral intermediates?

Methodological Answer:

  • Chiral Catalysts: Use enantiopure catalysts like (R)- or (S)-BINAP-metal complexes for asymmetric reductions. For example, (S)-BINAP-Ru catalyzes the reduction of ketones to alcohols with >95% ee .
  • Reaction Optimization:
    • Temperature: Lower temperatures (0–5°C) reduce racemization during Boc protection .
    • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance stereochemical control in Mitsunobu reactions .
      Validation: Chiral HPLC with a cellulose-based column can quantify ee by resolving enantiomers .

Q. Q4. How does the stability of this compound vary under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: The Boc group is labile under strong acids (e.g., HCl in dioxane), leading to deprotection and formation of a free amine. Avoid prolonged exposure to pH < 3 .
  • Basic Conditions: The trifluoromethylphenoxy moiety is stable under mild bases (pH 7–12), but strong bases (e.g., NaOH > 1M) may hydrolyze the carbamate .
    Mitigation: Use buffered solutions (pH 6–8) during storage and handling to prevent degradation .

Q. Q5. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Phenoxy Group: Replace 4-(trifluoromethyl)phenol with other electron-deficient phenols (e.g., 4-cyanophenol) to alter electronic properties .
    • Carbamate Linker: Substitute the tert-butyl group with alternative protecting groups (e.g., benzyl or Fmoc) to modulate steric effects .
  • Synthetic Routes:
    • Boronate Intermediates: Use Suzuki-Miyaura cross-coupling with aryl boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl groups .

Data Analysis and Contradictions

Q. Q6. How can conflicting yield data for boronate ester intermediates be resolved?

Methodological Answer: Discrepancies in yields (e.g., 53% in vs. 58% in ) may arise from:

  • Starting Material Purity: Ensure boronate esters (e.g., 4-bromobenzenethiol derivatives) are purified to >95% before use .
  • Catalyst Loading: Optimize palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and ligand ratios (e.g., 1–5 mol%) to improve cross-coupling efficiency .
  • Reaction Time: Extend reaction durations (e.g., 60 hours for reflux vs. 5 hours for room temperature) to drive equilibria toward product formation .

Q. Q7. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation/contact .
  • Ventilation: Use fume hoods during synthesis to mitigate exposure to DEAD (a suspected carcinogen) and volatile solvents .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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